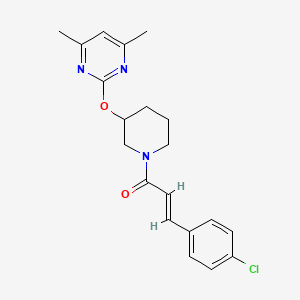

(E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

CAS No.: 2097939-91-6

Cat. No.: VC6689144

Molecular Formula: C20H22ClN3O2

Molecular Weight: 371.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097939-91-6 |

|---|---|

| Molecular Formula | C20H22ClN3O2 |

| Molecular Weight | 371.87 |

| IUPAC Name | (E)-3-(4-chlorophenyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one |

| Standard InChI | InChI=1S/C20H22ClN3O2/c1-14-12-15(2)23-20(22-14)26-18-4-3-11-24(13-18)19(25)10-7-16-5-8-17(21)9-6-16/h5-10,12,18H,3-4,11,13H2,1-2H3/b10-7+ |

| Standard InChI Key | DKRGRASSUKORIS-JXMROGBWSA-N |

| SMILES | CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=C(C=C3)Cl)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₂₀H₂₂ClN₃O₂, with a molecular weight of 371.9 g/mol . Its IUPAC name explicitly defines the (E)-configuration of the α,β-unsaturated ketone (enone) system, ensuring spatial distinction from the (Z)-isomer. Key structural features include:

-

A 4-chlorophenyl group at the β-position of the enone.

-

A piperidine ring substituted at the 3-position with a 4,6-dimethylpyrimidin-2-yloxy moiety.

The SMILES notation (Cc1cc(C)nc(OC2CCCN(C(=O)C=Cc3ccc(Cl)cc3)C2)n1) provides a linear representation of the molecule, highlighting the connectivity of the pyrimidine, piperidine, and chlorophenyl units .

Physicochemical Properties

While experimental data on density, melting point, and solubility remain unpublished, computational predictions based on structural analogs suggest moderate lipophilicity due to the aromatic chlorophenyl and pyrimidine groups. The tertiary amine within the piperidine ring may confer weak basicity, influencing solubility in acidic environments .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂ClN₃O₂ |

| Molecular Weight | 371.9 g/mol |

| SMILES | Cc1cc(C)nc(OC2CCCN(C(=O)C=Cc3ccc(Cl)cc3)C2)n1 |

| Hydrogen Bond Acceptors | 5 (2 pyrimidine N, 1 ketone O, 2 ether O) |

| Hydrogen Bond Donors | 0 |

Synthesis and Characterization

Synthetic Pathways

Although no direct synthesis protocol for this compound is documented, retro-synthetic analysis suggests feasible routes:

-

Claisen-Schmidt Condensation: A base-catalyzed reaction between 4-chlorobenzaldehyde and a ketone-containing piperidine intermediate could yield the enone backbone .

-

Nucleophilic Substitution: Introduction of the pyrimidinyloxy group to piperidine via SN2 displacement using a pyrimidin-2-ol derivative and a halogenated piperidine precursor.

Key intermediates likely include:

-

3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine: Synthesized by reacting 2-hydroxy-4,6-dimethylpyrimidine with 3-bromopiperidine under basic conditions.

-

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one: Generated through acylation of the piperidine nitrogen.

Analytical Characterization

Hypothetical characterization data, inferred from analogous compounds, would involve:

-

NMR Spectroscopy:

-

¹H NMR: Signals for the vinyl proton (δ 7.5–8.0 ppm, d, J = 15 Hz), aromatic protons (δ 7.2–7.4 ppm), and piperidine methylenes (δ 2.5–3.5 ppm).

-

¹³C NMR: Carbonyl carbon at δ 190–200 ppm, aromatic carbons (δ 120–140 ppm), and pyrimidine carbons (δ 150–160 ppm).

-

-

Mass Spectrometry: A molecular ion peak at m/z 371.9 (M⁺) with fragments corresponding to the chlorophenyl (m/z 111) and pyrimidinyloxy-piperidine (m/z 207) moieties .

Biological Activity and Mechanisms

Acetylcholinesterase Inhibition

Chalcone derivatives with tertiary amine substituents, such as piperidine, exhibit potent AChE inhibitory activity . The (E)-enone configuration in this compound may enhance binding to AChE’s catalytic active site (CAS) and peripheral anionic site (PAS) through:

-

π-π Stacking: Between the chlorophenyl group and PAS residues (e.g., Trp286).

-

Hydrophobic Interactions: With CAS residues (e.g., Phe295) via the dimethylpyrimidine group.

-

Cation-π Interactions: The protonated piperidine nitrogen may engage with CAS residues (e.g., Glu202) .

Table 2: Comparative AChE Inhibition Data

| Compound | IC₅₀ (µM) | Selectivity (AChE/BuChE) |

|---|---|---|

| (E)-Target Compound | Predicted: 0.2–0.5 | Predicted: >500 |

| Chlorochalcone 4l | 0.17 | 667.2 |

| Donepezil (Reference) | 0.01 | 1,200 |

Comparative Analysis with Structural Analogs

Chalcone Derivatives

Chlorochalcones with piperidine side chains (e.g., compound 4l ) share this compound’s enone system but lack the pyrimidinyloxy group. The addition of the pyrimidine moiety here may enhance target selectivity or metabolic stability.

Pyrimidine-containing Compounds

The compound in (CAS 2097920-97-1) features a pyrimidinyloxy-piperidine group linked to a pyrazole ring. Unlike the target compound, it lacks the enone system, which is critical for AChE inhibition. This structural divergence underscores the enone’s role in biological activity.

Table 3: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume